Journal Name:Energy Advances
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Modulating oxygen vacancies of CeO2 nanospheres by Zn-doping: an efficient electrocatalyst for N2 reduction under ambient conditions†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00241H
At present, most industrial NH3 production comes from the Haber–Bosch process, which causes a series of serious environmental pollution problems. Electrochemical N2 reduction is regarded as a green pathway to deal with this problem. Recently, CeO2 has attracted much attention due to its high thermal stability. Metal doping with smaller ion radius is an effective strategy to regulate oxygen vacancies, increase the defect concentration and enhance the catalyst activity. Herein, we developed Zn-doped CeO2 nanospheres (Zn–CeO2) for the electrochemical NRR. In 0.1 M Na2SO4, Zn–CeO2 achieves a large NH3 yield of 29.01 μg h−1 mgcat.−1 and a high faradaic efficiency of 10.3% at −0.20 V vs. reversible hydrogen electrode, and it also shows good structure stability. The density functional theory (DFT) calculations revealed the reaction mechanism of NRR activity regulated by the doping metal.
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Nano-interfacial interactions in 2-D Ni3S2–Ni3N nanosheets for the hydrogen evolution reaction in an alkaline medium†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00296E
Sustainable hydrogen generation is a necessity for implementing the hydrogen economy of the future. In recent decades, the electrocatalytic hydrogen evolution reaction (HER) has attracted researchers’ interest as a key to understanding the mechanism of water electrolysis. Due to the sluggish kinetics of the hydrogen evolution reaction (HER) in alkaline environments, the development of an effective non-noble electrocatalyst for hydrogen generation is crucial but challenging. Herein, the heterostructure of Ni3S2–Ni3N was prepared by a three-step synthesis procedure that consists of the formation of Ni3S2 on NF, the electrodeposition of Ni(OH)2 over Ni3S2 and nitridation in the presence of ammonia. The interface formation between Ni3S2 and Ni3N was successfully characterized using HRTEM analysis. The HER performance of the catalyst containing a Ni3S2–Ni3N interface was found to be superior to that of individual Ni3S2 and Ni3N phases. An overpotential of 96 mV was obtained for the Ni3S2–Ni3N heterostructured catalyst at a current density of 10 mA cm−2 with a Tafel slope value of 135 mV dec−1. The catalyst was stable for 70 h with no loss under high current densities. This study offers a facile and dependable synthetic method for the rational design of extremely potent HER electrocatalysts in alkaline media.
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Understanding the role of metal supported on TiO2 in photoreforming of oxygenates
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00110A
To achieve net-zero targets regarding GHG emissions by 2050, the identification of sustainable energy vectors is critical. In this context, photoreforming presents a potential candidate for recycling and transforming widely available biomass-derived wastes into clean hydrogen fuel, such as crude glycerol from biodiesel and a potential future H2 production opportunity from bioethanol. Many years of work has proved that TiO2 is an excellent material for photoreforming of organics due to its stability, availability, and environmentally friendly characteristics as compared to other semiconductors. However, photoreforming faces several obstacles, including the comparatively low hydrogen generation under Sun-equivalent light sources and the need of expensive noble metals. Efforts have been made in several directions, such as extending light absorption by TiO2 to the visible range, reducing the recombination rate of charge carriers, and preventing back reactions. To overcome these challenges, many methods have been proposed, such as controlling the phase and morphology of TiO2 nanoparticles, decoration with various metal co-catalysts, doping with metal and non-metal ions, plasmonic enhancement, and preparation of composite systems. Although each approach has its own merits, metal loading has proven to be the most effective among them all. This review provides a deep insight into the underlying role of metal towards the enhancement of TiO2 catalytic activity, focusing on the findings of recent published work. We discuss in detail the effect of various metals on TiO2 electronic structure, preparation methods, role in light absorption (surface Plasmon resonance) and chemical changes during various photoreforming steps. Following this we extend our discussion to dye sensitized systems and catalyst testing benchmarking. At the end of the review, we provide possible future research directions to enhance the photocatalytic activity of TiO2 based photocatalysts for photoreforming.
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Enhancing low electronic conductivity materials in all active material electrodes through multicomponent architecture†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00269H
Lithium-ion batteries are used in many applications due to their high volumetric and gravimetric energy density. One general route to increase cell level battery energy density is to use thick electrodes, although as electrode thickness increases electronic and ionic microstructure transport limitations must be given more consideration. One system that enables the development and study of very thick electrodes is “All Active Material” (AAM) electrodes, which are comprised of only electroactive material which has been mechanically compressed and mildly thermally treated to result in a porous electrode pellet. In this manuscript, the incorporation of a material with relatively high gravimetric capacity but low electronic conductivity into an AAM cathode will be described. The material, LiNi0.5Mn0.5O2 (LNMO), when used in isolation has very high polarization as an AAM electrode which is attributed to the low electronic conductivity in the electrode microstructure. A second material with higher electronic conductivity but lower gravimetric capacity, LiCoO2 (LCO), was combined with the LNMO to form a multicomponent AAM cathode. The LCO/LNMO blends displayed improvements in electrochemical battery properties attributed to the LCO forming a percolated network for electron conduction while the LCO and LNMO particles/phases still remained segregated in the electrode architecture. The electrochemical outcomes were further analyzed in the context of pseudo-two-dimensional simulations of cycling the cells. This study establishes a new concept in incorporating relatively low electronic conductivity materials into AAM electrodes by taking advantage of a multicomponent architecture.
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Recent progress in ZnCo2O4 and its composites for energy storage and conversion: a review
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00106C
Transition metal oxides have attracted growing attention for application in energy storage and conversion technologies. In particular, spinel-based materials, such as ZnCo2O4, exhibit structures suitable for performing as multifunctional electrodes in energy devices. In fact, great efforts have been dedicated to the design of micro- and nanomaterials based on ZnCo2O4, using different synthesis approaches and controlled conditions. Consequently, interesting morphologies and structures have been recently obtained, exhibiting outstanding electrochemical performance. Hence, in this review we report a comprehensive survey of the progress of multifunctional ZnCo2O4-based materials, focusing on the development of supercapacitor devices and batteries. The top 10 electrode materials for each application are highlighted, including key findings in the development of slurry-cast or binder-free electrodes. In addition, the main strategies in the design of ZnCo2O4-based electrocatalysts for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) are reviewed, including electrocatalysts capable of performing tetra-electron oxygen reduction reactions (ORRs).
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Low-intensity low-temperature analysis of perovskite solar cells for deep space applications†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00218C
High specific power (power per mass) ultralight solar arrays made of perovskite solar cells (PSCs) are being considered to power spacecraft in deep space conditions as far as Neptune (30 AU). To understand how PSCs perform and respond in deep space, we characterize PSCs under low-intensity low-temperature (LILT) conditions before and after low-energy proton irradiation. PSCs show promising performance characteristics under most LILT conditions even after exposure to low-energy protons. However, the measured cell efficiency tends to decrease at extreme lower temperatures, suggesting that further research into cell architectures and materials could improve PSCs for deep space applications.
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Solution-processed next generation thin film solar cells for indoor light applications
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00075J
Recently, indoor photovoltaics have gained research attention due to their potential applications in the Internet of Things (IoT) sector and most of the devices in modern technology are controlled via wireless/or battery-less means and powered by indoor photovoltaics. This review provides an overview of the developments of thin film solar cells, particularly solution-processed dye-sensitized solar cells, organic solar cells, quantum dot solar cells, and upcoming organic–inorganic metal halide perovskite solar cells for indoor applications. Further, a comprehensive material assessment, device design, and indoor lighting characteristics are discussed. We also highlight the challenges and prospects for the development of indoor photovoltaics for various IoT applications.
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Free-standing graphene oxide/oxidized carbon nanotube films with mixed proton and electron conductor properties†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00314G
Herein, a hybrid of graphene oxide and oxidized single-wall carbon nanotube (GO/Ox-SWCNT) free-standing film showing efficient mixed proton and electron conducting (MPEC) properties is demonstrated. The obtained proton and electronic conductivities are 5.24 × 10−3 and 1.35 × 10−3 S cm−1, respectively. The ease of the GO/Ox-SWCNT free-standing film synthesis process along with the excellent MPEC performance endow the films with a wide range of applications as solid electrolyte membranes.
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Transition metal quantum dots for the electrocatalytic hydrogen evolution reaction: recent progresses and challenges
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00181K
Hydrogen, a renewable, green, clean, and energy source since long, has been attracting the interest of many researchers as hydrogen is produced alongside oxygen via water splitting using a simple electrochemical method. To realizehydrogen economy, sustainable hydrogen generation is a major expedient. Several reports have surfaced on water splitting using various catalysts with simultaneous hydrogen and oxygen evolution, among which transition metal quantum dots (TMQDs) are intriguingly great candidates for industrialization due to their extraordinary properties such as optical, electrical, and fluorescence. This study summarizes in-depth the basic concepts of the hydrogen evolution reaction and reviews the most recent advances in TMQDs as electrocatalysts, where a deeper evaluation of the synthesis, characteristics, and properties of TMQDs as well as insights into the catalyst's activity, morphology, composition, and other factors, are correlatively addressed. There are well-developed strategies to date for effectively modifying the activity and increasing the active sites, among which, quantum confinement is studied and emphasized. The prospects and difficulties in electrochemical water splitting are then analysed.
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Progress on 2D–2D heterostructured hybrid materials for efficient electrocatalysis
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00318J
Two-dimensional (2D) materials are widely used in many energy conversion reactions, especially 2D–2D heterostructured hybrid materials that have been extensively investigated in recent years. In this review article, we provide a comprehensive review of the recent research progress on 2D–2D hybrid materials, starting from the introduction of these emerging hybrids. Then, the fabrication strategies are discussed with their pros and cons. Furthermore, the techniques, especially those for heterointerface characterization, are highlighted. Afterward, the applications of these 2D–2D heterostructured hybrid materials in energy conversion reactions with representative examples in the last five years are discussed and summarized. Finally, a summary and perspectives for realizing the rational design and synthesis of 2D–2D hybrids as advanced electrocatalysts towards active and stable energy conversion reactions are provided.
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Contents list
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90034C
The first page of this article is displayed as the abstract.
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Towards an accelerated decarbonization of the chemical industry by electrolysis
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00134A
The transition towards carbon-neutral chemical production is challenging due to the fundamental reliance of the chemical sector on petrochemical feedstocks. Electrolysis-based manufacturing, powered with renewables, is a rapidly evolving technology that might be capable of drastically reducing CO2 emissions from the chemical sector. However, will it be possible to scale up electrolysis systems to the extent necessary to entirely decarbonize all chemical plants? Applying a forward-looking scenario, this perspective estimates how much electrical energy will be needed to power full-scale electrolysis-based chemical manufacturing by 2050. A significant gap is identified between the currently planned renewable energy grid expansion and the energy input necessary to electrify the chemical production: at minimum, the energy required for production of hydrogen and electrolysis of CO2 corresponds to 24–54% of all renewable power that is planned to be available. To cover this gap, strategies enabling a drastic reduction of the energy input to electrolysis are being discussed from the perspectives of both a single electrolysis system and an integrated electro-plant. Several scale-up oriented research priorities are formulated to underpin the timely development and commercial availability of described technologies, as well as to explore synergies and support further growth of the renewable energy sector, essential to realize described paradigm shift in chemical manufacturing.
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Front cover
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90033E
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Back cover
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90038F
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Metal–organic framework-derived single atom catalysts for electrocatalytic reduction of carbon dioxide to C1 products
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00284A
Electrochemical carbon dioxide reduction reaction (eCO2 RR) is an efficient strategy to relieve global environmental and energy issues by converting excess CO2 from the atmosphere to value-added products. Single-atom catalysts (SACs) derived from metal–organic frameworks (MOF), which feature unique active sites and adjustable structures, are emerging as extraordinary materials for eCO2 RR. By modulating the MOF precursors and their fabrication strategy, MOF-derived SACs with specific-site coordination configuration have been recently designed for the conversion of CO2 to targeted products. In the first part of this review, MOF synthesis routes to afford well-dispersed SACs along with the respective synthesis strategy have been systematically reviewed, and typical examples for each strategy have been discussed. Compared with traditional M-N4 active sites, SACs with regulated coordination structures have been rapidly developed for eCO2 RR. Secondly, the relationship between regulation of the coordination environment of the central metal atoms, including asymmetrical M-Nx sites, hetero-atom doped M-Nx sites, and dual-metal active sites (M–M sites), and their respective catalytic performance has been systematically discussed. Finally, the challenges and future research directions for the application of SACs derived from MOFs for eCO2 RR have been proposed.
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Alkaline hydrogel electrolyte from biosourced chitosan to enhance the rate capability and energy density of carbon-based supercapacitors†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00250G
This paper reports the development of a safe carbon-based supercapacitor, which is based on a green biodegradable hydrogel electrolyte that is prepared from chitosan biopolymer and KOH as the electrolyte source. The impact of electrolyte solution ageing time on electrolyte gel formation is investigated. A critical time of 2 days is necessary to obtain gel electrolytes mechanically exploitable. This is associated with the gel structural modification, as observed by FTIR and 1H/13C NMR. Between 2 and 4 days, the capacitance increases from 76 to 95 F g−1 and remains stable up to 21 days. Good rate handling is achieved (62%) with a capacitance of 59 F g−1 at 10 A g−1. Remarkably, the developed gel exhibits good stability when the cell voltage is increased from 0.8 V to 1.3 V. The voltage window extension allows to obtain for the C–C device, a high energy density (5.1 W h kg−1) at a power density of 32.5 W kg−1, which is almost 3 times higher than that delivered by liquid 2 M KOH at 0.8 V. The gel electrolyte could be used with pseudocapacitive materials, C/Co3O4 and voltage window extension is achieved along with significant increase in energy density from 1.66 to 6.31 W h kg−1. Better capacitance retention is obtained by the chitosan–KOH gel electrolyte than by liquid KOH. Advantageously, the gel electrolyte prevents the electrode degradation and positive current collector from undergoing corrosion.
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Energy storage mechanism, advancement, challenges, and perspectives on vivid manganese redox couples
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00102D
Recently, aqueous-based redox flow batteries with the manganese (Mn2+/Mn3+) redox couple have gained significant attention due to their eco-friendliness, cost-effectiveness, non-toxicity, and abundance, providing an efficient energy storage solution for sustainable grid applications. However, the construction of manganese-based redox flow batteries remains difficult due to severe intrinsic issues, including poor cyclability and limited capacity. During the past few decades, several scientific attempts have been made to alleviate the issues fundamentally enabling a pathway for high performance redox flow batteries. Herein, various developments of manganese-based redox flow batteries are methodically understood and reviewed. Moreover, the charge storage chemical reaction mechanism of manganese redox couples under various conditions is conferred providing an excellent opportunity to design scalable, affordable and environmentally benevolent manganese-based redox flow batteries for futuristic grid applications. The remaining challenges are tabulated and the authors’ perspectives are highlighted for the highly promising manganese redox couple.
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A comprehensive review of cathode materials for Na–air batteries
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00340F
In recent years, rechargeable sodium–air batteries have attracted extensive attention and shown rapid development for use in the field of electrochemical energy storage owing to low costs, abundance of the precursor resources, high theoretical specific capacity, and high energy density, all of which have contributed to making them one of the most promising alternatives to lithium-ion batteries. Despite the numerous advantages, Na–air batteries also face certain challenges, such as poor charge–discharge reversibility at the cathode, formation of sodium dendrites at the anode, and low catalytic activity for oxygen reduction/evolution reactions. Thus, designing efficient and stable air cathode materials is significant for the development and practical application of Na–air batteries. Therefore, this paper aims to review the advances related to the development of air cathodes in Na–air batteries in the last decade. Here, research on the secondary Na–air batteries are briefly summarized and divided into two categories based on their electrolyte composition: organic Na–air batteries and hybrid Na–air batteries. The air cathode materials are reviewed and categorised based on the material type into the following: carbon materials, transition metals and metal oxides, noble metals, perovskites and spinel oxides, metal–organic frameworks and their derivatives, pyrochlore oxides, and other cathode materials. Furthermore, work in previous studies applying in situ spectroelectrochemical techniques, including Infrared spectroscopy, electron spin resonance, UV/Vis spectroscopy, and Raman spectroscopy, to develop the structure-performance correlations and redox reaction mechanisms of Na–air batteries are summarised. Finally, the challenges faced by Na–air batteries and the prospect of future work are discussed in the conclusions. This review is thus expected to provide a comprehensive understanding of the trends and issues related to the development of Na–air batteries for practical industrial applications.
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Machine learning in energy chemistry: introduction, challenges and perspectives
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00057E
With the development of industrialization, energy has been a critical topic for scientists and engineers over centuries. However, due to the complexity of energy chemistry in various areas, such as materials design and fabrication of devices, it is hard to obtain rules beyond empirical ones. To address this issue, machine learning has been introduced to refine the experimental and simulation data and to form more quantitative relationships. In this review, we introduce several typical scenarios of applying machine learning to energy chemistry, including organic photovoltaics (OPVs), perovskites, catalytic reactions and batteries. In each section, we discuss the most recent and state-of-art progress in descriptors and algorithms, and how these tools assist and benefit the design of materials and devices. Additionally, we provide a perspective on the future direction of research in this field, highlighting the potential of machine learning to accelerate the development of sustainable energy sources. Overall, this review article aims to provide an understanding of the current state of machine learning in energy chemistry and its potential to contribute to the development of clean and sustainable energy sources.
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Machine learning-inspired battery material innovation
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00040K
Machine learning (ML) techniques have been a powerful tool responsible for many new discoveries in materials science in recent years. In the field of energy storage materials, particularly battery materials, ML techniques have been widely utilized to predict and discover materials’ properties. In this review, we first discuss the key properties of the most common electrode and electrolyte materials. We then summarize recent progress in battery material advancement using ML techniques, through the three main strategies of direct property predictions, machine learning potentials, and inverse design. The major challenges, advantages and limitations of these techniques are also discussed. Finally, we conclude this review with a perspective on sustainable battery development using ML.
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